5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9-2-4-12(5-3-9)17(14,15)13-7-11-6-10(13)8-16-11/h2-5,10-11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJPYYSNZWXYAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586265 | |
| Record name | 5-(4-Methylbenzene-1-sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937612-36-7 | |
| Record name | 5-(4-Methylbenzene-1-sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Tosyl 2 Oxa 5 Azabicyclo 2.2.1 Heptane
Strategies for the Construction of the 2-Oxa-5-azabicyclo[2.2.1]heptane Core with N-Tosylation
Intramolecular cyclization is a cornerstone strategy for constructing the bicyclic framework. This approach involves a precursor molecule containing both the nucleophile and the electrophile, which react internally to form the bridged ring system.
One common pathway involves an internal SN2 nucleophilic displacement. For the related 7-azabicyclo[2.2.1]heptane system, an amino tosylate intermediate was shown to cyclize upon deprotection of the nitrogen, which then attacks the carbon bearing the tosylate leaving group. cdnsciencepub.com A similar principle applies to the 2-oxa-5-aza series, where an alcohol moiety acts as the nucleophile to displace a leaving group and form the C-O-C bridge. For instance, a key step in one approach is the intramolecular cycloetherification of a tosylated alcohol precursor upon heating. researchgate.net
A particularly efficient method for intramolecular cyclization is the Mitsunobu reaction, which facilitates the dehydration of a hydroxy acid precursor under mild, neutral conditions. clockss.org This reaction has been successfully applied to the synthesis of N-substituted 5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptanes from the corresponding N-substituted 4-hydroxy-L-proline precursors. clockss.org
More recently, a novel catalytic system using an Al(III) aminotriphenolate complex and a bromide salt has been developed to promote the cyclization of cyclic γ-epoxy-alcohols and γ-epoxy-amines. acs.org This method allows for the synthesis of various 2-oxa- and 2-azabicyclo[2.2.1]heptanes, including N-arylsulfonyl derivatives, through a stereoretentive process. acs.org The reaction proceeds via a double-nucleophilic displacement at a carbon center, highlighting a modern approach to this ring system. acs.org
The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can be used as starting materials in synthesis. For the asymmetric synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane system, amino acids are particularly valuable precursors.
Trans-4-hydroxy-L-proline is a widely used chiral starting material for the enantioselective synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane core. researchgate.netrhhz.netrsc.org Its inherent stereochemistry directs the formation of specific enantiomers of the final product.
A versatile synthetic approach begins with (4R)-hydroxy-L-proline. researchgate.netacs.org The synthesis involves several key transformations:
Protection of the nitrogen, often as a carbamate.
Conversion of the carboxylic acid to a Weinreb amide.
Addition of an organometallic reagent (e.g., Grignard reagent) to the Weinreb amide to form a ketone.
Reduction of the ketone to a secondary alcohol.
Selective tosylation of the newly formed secondary alcohol.
Intramolecular cyclization, typically induced by heating in a solvent like pyridine, where the proline's hydroxyl group displaces the tosylate, forming the bicyclic ether bridge. researchgate.net
This sequence allows for the introduction of various substituents at the C-3 position, leading to a diverse range of analogues. researchgate.net The stereochemistry of the tertiary center formed can be controlled, and the resulting diastereomers are often separable by chromatography. researchgate.net
Table: Synthesis of C-3 Substituted 2-Oxa-5-azabicyclo[2.2.1]heptanes via Grignard Addition and Cyclization. researchgate.net
| Entry | R¹ Group | Grignard Reagent (R¹MgX) | Yield of Ketone Intermediate (%) | Yield of Bridged Product (%) |
| 1 | Phenyl | PhMgBr | 89 | 80 |
| 2 | 4-Fluorophenyl | 4-F-PhMgBr | 85 | 78 |
| 3 | 4-Chlorophenyl | 4-Cl-PhMgBr | 82 | 75 |
| 4 | 4-Methoxyphenyl | 4-MeO-PhMgBr | 80 | 72 |
| 5 | 2-Naphthyl | 2-NaphthylMgBr | 84 | 76 |
| 6 | Thien-2-yl | Thien-2-ylMgBr | 78 | 70 |
| 7 | Cyclohexyl | c-HexMgBr | 75 | 68 |
| 8 | Ethyl | EtMgBr | 88 | 82 |
| 9 | Isobutyl | i-BuMgBr | 45 | 40 |
| 10 | Benzyl | BnMgBr | 86 | 79 |
Yields are representative for the two-step sequence from the Weinreb amide.
Another key intermediate derived from trans-4-hydroxy-L-proline is N-tert-butyloxycarbonyl-allohydroxy-L-proline lactone, which is prepared in a single step via Mitsunobu conditions. nih.gov This lactone is a valuable building block for further transformations into the bicyclic system.
Synthetic strategies towards 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives can be classified as either linear or convergent.
A convergent synthesis , in contrast, involves the independent preparation of key fragments of the target molecule, which are then combined in the later stages. This approach is often more efficient. The one-step synthesis of N-substituted 5-aza-2-oxa-3-oxo-bicyclo[2.2.1]heptanes via an intramolecular Mitsunobu reaction can be viewed as a highly convergent process. clockss.org Here, the precursor, an N-substituted 4-hydroxy-L-proline, already contains the two reactive functionalities (an alcohol and a carboxylic acid) that are brought together in a single, high-yielding cyclization step. clockss.org This method significantly improves upon previous multi-step routes. clockss.org
Table: Comparison of a One-Step Mitsunobu Cyclization vs. Previous Multi-Step Syntheses. clockss.org
| N-Substituent | One-Step Yield (%) | Previous Yield (%) | Number of Steps (Previous) |
| Benzoyl (Bz) | 85 | 62 | 3 |
| Benzyloxycarbonyl (Cbz) | 98 | 65 | 4 |
| tert-Butoxycarbonyl (Boc) | 88 | 50 | 3 |
| Acetyl (Ac) | 78 | N/A | N/A |
| Tosyl (Ts) | 82 | N/A | N/A |
N/A: Not available in the cited source.
Utilization of Chiral Pool Precursors
Stereoselective and Enantioselective Synthetic Protocols
Achieving stereocontrol is paramount in the synthesis of this compound, as the rigid bicyclic structure contains multiple stereocenters.
The most common strategy for an enantioselective synthesis is to start from a chiral pool precursor, with trans-4-hydroxy-L-proline being the preeminent choice. researchgate.netrsc.orgacs.org The inherent (2S, 4R) configuration of this starting material dictates the absolute stereochemistry of the resulting bicyclic product, typically leading to the (1S, 4S) enantiomer of the core structure. rhhz.net
Stereoselectivity is also crucial during the introduction of substituents. In the synthesis from trans-4-hydroxy-L-proline, the addition of organomagnesium reagents to a ketone intermediate can produce a mixture of diastereomeric tertiary alcohols. researchgate.net However, excellent stereochemical control has been observed in certain cases, particularly with enolate anion additions to benzylic ketones. researchgate.net
Modern catalytic methods also offer high levels of stereocontrol. The recently developed proton relay catalysis using an Al(III) complex for the cyclization of γ-epoxy-alcohols proceeds with stereoretention, meaning the stereochemistry of the starting material is directly translated to the product. acs.org This provides a powerful tool for producing specific stereoisomers of the 2-oxa-5-azabicyclo[2.2.1]heptane framework. acs.org
Diastereoselective Control in Bicyclic Scaffold Assembly
Achieving high diastereoselectivity is paramount in the assembly of the rigid 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. The spatial arrangement of substituents is dictated by the stereochemistry of the cyclization precursors and the reaction conditions employed.
One effective strategy involves an intramolecular nucleophilic displacement. For instance, the synthesis starting from epoxyamines can proceed with high diastereo-control. A binary catalytic system composed of an aminotriphenolate Al(III) complex and a bromide salt has been shown to be effective in converting cyclic γ-epoxyamines into the corresponding N-sulfonyl-2-azabicyclo[2.2.1]heptanes. acs.org This process involves a stereoretentive cyclization, where the ether or amine bridge forms in a syn position relative to the alcohol group on the precursor ring. acs.org The mechanism is believed to involve a double nucleophilic displacement at a carbon center, facilitated by a proton-relay step involving the catalyst. acs.org
Another key reaction for building related azabicyclo[2.2.1]heptane systems is the aza-Diels-Alder reaction. In the synthesis of 5-aryl-2-azabicyclo[2.2.1]heptane derivatives, the reaction between cyclopentadiene (B3395910) and N-tosyl imines can lead predominantly to a single adduct, demonstrating the high stereospecificity of this cycloaddition. scribd.com The diastereoselectivity in such reactions is often influenced by the catalyst and the inherent stereochemistry of the reactants. scribd.com
Chiral Auxiliaries and Asymmetric Catalysis in N-Tosylated Systems
Asymmetric synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane skeleton often relies on the use of chiral auxiliaries or asymmetric catalysis to induce enantioselectivity.
Chiral auxiliaries, such as those derived from phenylethylamine, have demonstrated a significant role in directing the stereochemical outcome of reactions. In aza-Diels-Alder reactions involving N-tosyl imino dienophiles, the stereochemistry of the chiral auxiliary can be crucial for achieving a single, optically pure adduct. scribd.com The need for coplanarity of aromatic rings and maximization of distance between bulky groups are governing factors in the transition state, which ultimately determines the product's stereochemistry. scribd.com
Asymmetric catalysis provides an elegant alternative to the use of stoichiometric chiral auxiliaries. Chiral phosphoric acids, for example, have been successfully employed as Brønsted acid catalysts for the enantioselective ring-opening of meso-epoxides. researchgate.net This desymmetrization strategy can produce a range of enantioenriched 2-azabicyclo[2.2.1]heptanes with excellent enantioselectivities. researchgate.net Similarly, a binary catalytic system using an Al(III) complex has been shown to effectively produce various N-arylsulfonyl-2-azabicyclo[2.2.1]heptanes. acs.org The catalytic cycle allows for the generation of chiral products from achiral or meso starting materials with high efficiency.
| Catalytic System | Reaction Type | Product Type | Key Feature |
| Al(III) complex / TBAB | Skeletal Rearrangement | N-Sulfonyl-2-azabicyclo[2.2.1]heptanes | High diastereo-control from γ-epoxyamines. acs.org |
| Chiral Phosphoric Acid | Ring-Opening | 2-Azabicyclo[2.2.1]heptanes | Desymmetrization of meso-epoxides with high enantioselectivity. researchgate.net |
| Lewis Acid (e.g., BF3·OEt2) | Aza-Diels-Alder | 2-Azanorbornene derivatives | Catalyst screening is important for obtaining a single adduct. scribd.com |
Formation of Exo and Endo Isomers
The bicyclic [2.2.1]heptane system is characterized by the potential for exo and endo isomerism, referring to the stereochemistry of substituents relative to the main bridge of the molecule. The formation of these isomers is a critical aspect of the synthesis.
In the synthesis of related 7-azabicyclo[2.2.1]heptane derivatives, the Favorskii rearrangement of N-carbethoxytropinone can yield mixtures of exo- and endo-isomers. researchgate.net The ratio of these isomers can be variable and is dependent on the specific reaction conditions. The separation of these diastereomers often requires chromatographic techniques.
Hydrogenation reactions are also key in establishing the final stereochemistry. For example, the selective exo-face hydrogenation of a 6-substituted 2-azabicyclo[2.2.1]hept-5-ene has been reported. rsc.org This stereospecific addition of hydrogen leads to the formation of a single diastereomer, the structure of which was confirmed by X-ray crystallography. rsc.org The directing influence for this selectivity often comes from the existing stereocenters and the steric bulk of the substrate, which dictates the less hindered face for catalyst approach.
The distinction between exo and endo isomers is typically accomplished through NMR spectroscopy, where coupling constants between bridgehead protons and vicinal protons are characteristic. For instance, the coupling constant between a bridgehead proton and a vicinal endo proton in 2-oxa-5-azabicyclo[2.2.1]heptane systems is often near zero. clockss.org
| Reaction Type | Isomer Outcome | Reference Method |
| Favorskii Rearrangement | Mixture of exo and endo isomers | Synthesis of 7-azabicyclo[2.2.1]heptane derivatives. researchgate.net |
| Catalytic Hydrogenation | Selective formation of exo isomer | Hydrogenation of a 2-azabicyclo[2.2.1]hept-5-ene precursor. rsc.org |
Reactivity and Chemical Transformations of 5 Tosyl 2 Oxa 5 Azabicyclo 2.2.1 Heptane
Reactions Involving the N-Tosyl Group
The N-tosyl group is a focal point for several key reactions, primarily involving its cleavage or substitution at the sulfur center.
The removal of the tosyl (Ts) group is a crucial step in synthetic pathways where the secondary amine of the bicyclic core needs to be liberated for further functionalization. The stability of the sulfonamide bond necessitates the use of reductive or strongly acidic conditions for its cleavage. wikipedia.org Various methodologies have been developed for N-tosyl deprotection, although conditions must be carefully selected to avoid unintended reactions on the bicyclic core.
Commonly employed methods that are applicable to such systems include:
Acid-catalyzed hydrolysis : Strong acids can effect the cleavage of the N-S bond. A notable method involves the use of methanesulfonic acid (MeSO₃H) in a mixture of trifluoroacetic acid (TFA) and thioanisole. researchgate.net
Reductive cleavage : Reagents like sodium in liquid ammonia (B1221849) or Raney nickel can be used to cleave the N-benzylsulfonyl group, a related sulfonamide, without racemization of chiral centers. researchgate.net While harsh, these methods are effective.
Aryne-mediated cleavage : A novel one-pot N–S bond cleavage of tosyl hydrazones has been achieved using arynes, which demonstrates the dual nucleophilic and electrophilic reactivity of arynes in breaking the sulfonamide linkage. rsc.org
| Deprotection Method | Reagents | Conditions | Notes |
| Acid Hydrolysis | MeSO₃H, TFA, Thioanisole | Room Temperature | Effective for cleaving stable sulfonamides. researchgate.net |
| Reductive Cleavage | Sodium in liquid ammonia | Low Temperature | Powerful reductive method suitable for robust substrates. researchgate.net |
| Reductive Cleavage | Raney Nickel | Hydrogenolysis | A catalytic method that can be milder than dissolving metal reductions. researchgate.net |
| Aryne-mediated | Aryne precursors (e.g., from 2-(trimethylsilyl)aryl triflates) | Fluoride source | A specialized method demonstrating N-S bond cleavage under specific conditions. rsc.org |
Nucleophilic attack can occur directly at the electrophilic sulfur atom of the sulfonyl group, leading to the displacement of the 2-oxa-5-azabicyclo[2.2.1]heptane moiety. This reactivity is analogous to the hydrolysis of sulfonate esters, where a water molecule attacks the sulfur center. researchgate.net In the context of tosylamides, this pathway is less common than N-S bond cleavage but can be observed under certain conditions. For instance, during the formation of tosylates from alcohols using tosyl chloride, competing nucleophilic attack on the sulfur atom by alkoxides can occur. cdnsciencepub.com The strong Lewis acidity of the sulfonyl group, enhanced by coordination to Lewis acids, can facilitate nucleophilic addition at other parts of the molecule, such as an imine carbon, by increasing the electron-withdrawing capacity of the tosyl substituent. nih.gov
Functionalization and Derivatization of the Bridged Bicyclic Core
The strained bicyclic core of 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane is a versatile scaffold for introducing molecular diversity. researchgate.net Functionalization can be directed at the carbon atoms of the framework or at peripheral groups attached to it.
The high strain inherent in bicyclic systems can be exploited to drive reactions that lead to highly functionalized products. nih.gov A key strategy for modifying the core involves the generation of tertiary alcohols by the addition of carbon nucleophiles to ketone precursors of the 2-oxa-5-azabicyclo[2.2.1]heptane system. researchgate.net This approach allows for the introduction of a wide variety of alkyl and aryl groups at the C-3 position. researchgate.net
Research has demonstrated the successful addition of various organometallic reagents to a ketone intermediate, leading to a range of C-3 disubstituted analogues. researchgate.net This method provides a platform for creating backbone-constrained analogues of bioactive molecules. researchgate.net
| Nucleophile Source | Added Substituent (R-group) | Product Type |
| Phenylmagnesium bromide | Phenyl | C-3 Aryl substituted |
| 4-Chlorophenylmagnesium bromide | 4-Chlorophenyl | C-3 Aryl substituted |
| 4-Fluorophenylmagnesium bromide | 4-Fluorophenyl | C-3 Aryl substituted |
| 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl | C-3 Aryl substituted |
| Methylmagnesium bromide | Methyl | C-3 Alkyl substituted |
| Isopropylmagnesium chloride | Isopropyl | C-3 Alkyl substituted |
| Cyclopropylmagnesium bromide | Cyclopropyl | C-3 Alkyl substituted |
Table based on synthetic approaches described for functionalizing the 2-oxa-5-azabicyclo[2.2.1]heptane core. researchgate.net
Once the bicyclic core is established, substituents attached to it can be further modified to build molecular complexity. These transformations are crucial for developing libraries of compounds for various applications. For example, derivatives of the 2-oxa-bicyclo[2.2.1]heptane skeleton bearing functional handles like halides or alcohols can undergo a variety of subsequent reactions. acs.org
Examples of such modifications include:
Cross-Coupling Reactions : A Sonogashira type cross-coupling can be performed on a halogenated bicyclic core to introduce alkyne functionalities. acs.org
Oxidation : A peripheral alcohol group can be oxidized to a ketone using reagents like Dess-Martin periodinane, providing a key intermediate for further elaboration. acs.org
Wittig Reaction : The ketone generated from oxidation can be converted to an alkene via a Wittig reaction. acs.org
Esterification : An alcohol functionality can be coupled with carboxylic acids, such as the drug Indomethacin, through a Steglich-type esterification. acs.org
These reactions demonstrate the utility of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold as a platform for creating diverse and complex molecules. researchgate.netacs.org
Catalytic Transformations and Reaction Conditions
Catalysis plays a pivotal role in both the synthesis and transformation of the 2-oxa-5-azabicyclo[2.2.1]heptane system. The development of efficient catalytic protocols allows for the construction of this bicyclic core with high yields and stereocontrol.
An effective binary catalytic system combining an aminotriphenolate Al(III) complex and a bromide salt (TBAB) has been developed for the synthesis of these scaffolds from cyclic γ-epoxy-alcohols or amines. acs.orgnih.gov The proposed mechanism involves the Al(III) complex acting as a bifunctional entity, where the metal ion is a Lewis acid and the phenolate (B1203915) donors enable a proton-relay, facilitating a double nucleophilic displacement. nih.gov
Palladium catalysis has also been employed to construct oxygenated 2-azabicyclo[2.2.1]heptanes via a 1,2-aminoacyloxylation of cyclopentenes. rsc.org Furthermore, enantioselective syntheses have been achieved through the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides. researchgate.net
In the context of transformations, ruthenium-based catalysts are used for ring-opening cross-metathesis (ROCM) reactions of related 7-oxanorbornene derivatives, highlighting the interaction of this bicyclic system with transition metal catalysts. beilstein-journals.org Vanadium complexes have been used to catalyze the allylic amination of alkenes to produce N-tosyl amines, a reaction class relevant to the tosylamide functionality. acs.orgorganic-chemistry.org These catalytic methods underscore the importance of transition metals and Lewis acids in mediating the complex transformations of the this compound scaffold and its precursors.
Stereochemical Investigations of 5 Tosyl 2 Oxa 5 Azabicyclo 2.2.1 Heptane
Conformational Analysis of the Bicyclic System
The 2-oxa-5-azabicyclo[2.2.1]heptane core is a derivative of the norbornane (B1196662) skeleton, known for its inherent rigidity and strain. The parent 7-azabicyclo[2.2.1]heptane system, a close analogue, possesses a nitrogen atom in a highly strained position. cdnsciencepub.com The internal C₁-C₇-C₄ bond angle in norbornane is approximately 96°, and a similar, slightly larger angle is expected in the aza-analogue due to the shorter C-N bond lengths compared to C-C bonds. cdnsciencepub.com This inherent strain significantly influences the molecule's conformation and chemical behavior.
Determination of Relative and Absolute Stereochemistry
The precise three-dimensional arrangement of atoms in 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives is determined using a combination of advanced spectroscopic and crystallographic techniques.
Spectroscopic Methods for Stereochemical Assignment (e.g., NOESY, NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of these bicyclic systems. cdnsciencepub.comucla.edu Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional experiments like COSY, HSQC, and HMBC are employed for structural assignments. researchgate.net
Table 1: Spectroscopic Techniques for Stereochemical Determination
| Technique | Application in Stereochemical Analysis | Reference |
|---|---|---|
| ¹H NMR | Determines the chemical environment and coupling constants (J) of protons, which differ for exo and endo positions. | cdnsciencepub.comucla.edu |
| ¹³C NMR | Provides information on the carbon skeleton and the chemical shift of each carbon atom. | researchgate.netucla.edu |
| COSY | Correlates protons that are coupled to each other, helping to trace out the spin systems within the molecule. | researchgate.net |
| HSQC/HMBC | Correlates protons with directly attached (HSQC) or long-range coupled (HMBC) carbon atoms for complete structural assignment. | researchgate.net |
| NOESY | Detects spatial proximity between protons, providing definitive evidence for relative stereochemistry (e.g., exo vs. endo). | researchgate.net |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional atomic structure of crystalline compounds. rigaku.com This technique is the gold standard for confirming the absolute and relative stereochemistry of complex molecules like this compound.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rsc.org This data allows for the calculation of electron density maps, from which the precise position of each atom in the crystal lattice can be determined. rsc.org The structures of crystalline derivatives of the 2-oxa-5-azabicyclo[2.2.1]heptane system have been definitively confirmed by single-crystal X-ray analysis, providing conclusive proof of their stereochemical configuration. researchgate.net Similarly, the structures of related azabicyclic compounds have been established using this method. amazonaws.com
Table 2: Key Information from Single-Crystal X-ray Diffraction
| Parameter | Description | Reference |
|---|---|---|
| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal lattice. | rsc.org |
| Space Group | The symmetry elements present in the crystal structure. | rsc.org |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. | rsc.org |
| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. | cdnsciencepub.com |
| Absolute Configuration | The absolute stereochemistry (R/S) for chiral centers can be determined, often using anomalous dispersion. | rigaku.com |
Factors Influencing Exo/Endo Ratios and Stereoisomer Formation
The synthesis of the bicyclo[2.2.1]heptane skeleton, often through cycloaddition reactions or intramolecular cyclizations, typically yields a mixture of stereoisomers, primarily differing in the exo or endo orientation of substituents. beilstein-journals.orgcaltech.edu The ratio of these isomers is highly dependent on several factors.
Reaction Type and Mechanism : In Diels-Alder reactions, a common route to this skeleton, the stereochemical outcome is dictated by the transition state geometry. caltech.eduugent.be For instance, the reaction of an N-substituted C-acylimine with cyclopentadiene (B3395910) can produce a mixture of exo and endo adducts, with the ratio depending on the specific reactants. ugent.be In other cases, intramolecular cyclization is the key step, where the stereochemistry of the precursor alcohol dictates the final product. researchgate.net
Steric Hindrance : Steric interactions between the dienophile, the diene, or a Lewis acid catalyst can significantly influence the favored product. caltech.edu A preference for one isomer over another can arise from steric repulsion between the catalyst-ligand moiety and a substituent on the bicyclic framework. beilstein-journals.org Highly stereoselective additions can be achieved when one face of the reacting molecule is sterically shielded. researchgate.net
Substituents : The electronic nature and size of substituents on the starting materials play a crucial role. beilstein-journals.orgcaltech.edu In the synthesis of related 7-oxanorbornenes, the stereochemistry of the starting material (exo or endo) directly impacts the product distribution. beilstein-journals.org For example, an endo substrate might yield a single regioisomer, while an exo substrate could produce a mixture. beilstein-journals.org
Influence of the Tosyl Group on Stereochemical Outcomes and Molecular Conformation
The tosyl (p-toluenesulfonyl) group attached to the nitrogen atom in this compound is not merely a passive protecting group; it actively influences both the stereochemical course of reactions and the final conformation of the molecule.
The influence of such protecting groups on stereochemical outcomes is a well-documented phenomenon. researchgate.netnih.gov The large steric bulk of the tosyl group can effectively block one face of the molecule, directing incoming reagents to the less hindered face. This steric directing effect is a powerful tool for controlling stereoselectivity during synthesis.
Furthermore, the tosyl group is strongly electron-withdrawing. This property significantly reduces the nucleophilicity and basicity of the nitrogen atom it is attached to. This electronic effect is often essential for the success of certain synthetic steps, such as preventing unwanted side reactions at the nitrogen atom during the formation of the bicyclic system. cdnsciencepub.com For example, the synthesis of related chloro-derivatives required an inert group on the nitrogen to proceed successfully. cdnsciencepub.com The tosylation of a precursor alcohol is a key step in a versatile synthetic approach to the 2-oxa-5-azabicyclo[2.2.1]heptane core, preceding the final intramolecular cyclization that forms the bicyclic structure. researchgate.net The electron-withdrawing nature of the tosyl group facilitates this cyclization by making the nitrogen a better leaving group precursor in certain mechanistic pathways or by influencing the conformational equilibrium of the precursor to favor the cyclization-ready conformer.
Computational and Spectroscopic Characterization of 5 Tosyl 2 Oxa 5 Azabicyclo 2.2.1 Heptane
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis provides empirical data essential for confirming the molecular structure and understanding the bonding environment of 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the complex three-dimensional structure of this molecule in solution.
¹H NMR Spectroscopy: The proton NMR spectrum of the 2-oxa-5-azabicyclo[2.2.1]heptane framework is distinguished by several key features. The bridgehead protons (H1 and H4) are particularly informative. Due to the rigid, strained nature of the bicyclic system, these protons exhibit characteristic chemical shifts and coupling constants. Studies on analogous 2-oxa-5-azabicyclo[2.2.1]heptane systems have shown that the coupling constant between a bridgehead proton and a vicinal endo proton is nearly zero, a consequence of their approximately 90° dihedral angle. clockss.org In contrast, coupling between the bridgehead and exo protons is observable. clockss.org
The protons on the ethylene (B1197577) bridge (C6 and C7) also provide structural insight. The exo and endo protons are diastereotopic and thus have distinct chemical shifts, typically appearing as complex multiplets. Long-range coupling, often referred to as "W-coupling," can be observed between protons that are four bonds apart but arranged in a planar "W" configuration, such as between the exo-proton at C6 and the proton at C7. clockss.org The tosyl group significantly influences the chemical shifts of adjacent protons, particularly those at C3 and C6, causing a downfield shift due to its electron-withdrawing nature.
2D NMR Spectroscopy: To unambiguously assign the complex proton and carbon signals, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, confirming the connectivity within the bicyclic core and the tosyl group.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, helping to confirm stereochemical assignments, such as the exo and endo positions on the bicyclic frame. researchgate.net
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
|---|---|---|---|
| H1, H4 (Bridgehead) | ~4.5 - 5.0 | m | J(H1, H6exo), J(H4, H3exo) |
| H3-exo, H3-endo | ~3.5 - 4.2 | m | Jgem, Jvic |
| H6-exo, H6-endo | ~3.2 - 3.8 | m | Jgem, Jvic, Jlong-range |
| H7-syn, H7-anti | ~1.8 - 2.5 | m | Jgem, Jvic |
| Aromatic (Tosyl) | ~7.4 - 7.8 | AA'BB' system | Jortho |
| Methyl (Tosyl) | ~2.4 | s | N/A |
Mass spectrometry (MS) provides information about the molecule's mass and its fragmentation patterns, which serves to confirm its elemental composition and structural features. For this compound, high-resolution mass spectrometry (HRMS) is used to determine the exact mass, which can confirm its molecular formula of C₁₂H₁₅NO₃S.
The fragmentation pattern in electron ionization (EI) mass spectrometry is expected to be characteristic of the structure. Key fragmentation pathways would likely involve the cleavage of the nitrogen-sulfur bond, leading to the loss of the tosyl radical (•SO₂C₇H₇) or the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. Another prominent fragmentation would be the cleavage of the p-toluenesulfonyl group, generating an ion corresponding to the bicyclic amine radical cation.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅NO₃S |
| Molecular Weight | 253.32 g/mol |
| Predicted [M]+ Peak | m/z 253 |
| Key Fragment 1 | m/z 155 ([M - C₇H₇O₂S]⁺, loss of tosyl group) |
| Key Fragment 2 | m/z 98 ([M - C₇H₇SO₂]⁺, bicyclic core) |
| Key Fragment 3 | m/z 91 ([C₇H₇]⁺, tropylium ion) |
Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the sulfonyl group (SO₂) of the tosyl moiety. These typically appear as two distinct stretches: an asymmetric stretch around 1340-1370 cm⁻¹ and a symmetric stretch around 1150-1180 cm⁻¹.
Other significant absorptions include C-H stretching vibrations for both the aliphatic bicyclic system and the aromatic ring of the tosyl group, C-O-C stretching from the ether linkage in the bicyclic core, and C-N stretching vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| S=O Asymmetric Stretch | 1340 - 1370 |
| S=O Symmetric Stretch | 1150 - 1180 |
| C-O-C Stretch (Ether) | 1050 - 1150 |
| C-N Stretch | 1020 - 1250 |
Theoretical and Computational Chemistry Studies
Computational chemistry offers a powerful complement to experimental data, providing deep insights into the molecule's electronic structure, stability, and potential energy landscape.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be used to model the electronic properties of this compound. These calculations can optimize the molecule's geometry and predict its electronic structure, including the distribution of electron density and the energies of its frontier molecular orbitals (HOMO and LUMO).
The results of such calculations would likely show a high degree of electron density localized on the oxygen atoms of the sulfonyl group and the ether bridge, making these sites potential hydrogen bond acceptors. The HOMO-LUMO energy gap is a key parameter that indicates the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. Furthermore, mapping the electrostatic potential surface would reveal the electron-rich and electron-poor regions of the molecule, which is critical for predicting intermolecular interactions.
The 2-oxa-5-azabicyclo[2.2.1]heptane core is a highly rigid structure, meaning its conformational freedom is significantly restricted compared to acyclic or monocyclic systems. However, some degree of flexibility exists, primarily related to the rotation around the N-S bond of the sulfonamide linkage.
Computational methods can be used to explore the conformational energy landscape by performing a systematic scan of the torsion angle defined by the C-N-S-C atoms. This analysis would identify the lowest energy conformers (ground states) and the energy barriers to rotation between them. Such studies on related N-acylated 7-azabicyclo[2.2.1]heptane systems have confirmed that conformational isomerism is often due to restricted rotation about the amide or sulfonamide C–N or S-N bond. rsc.org The results would provide a quantitative measure of the molecule's conformational stability and the relative populations of different conformers at a given temperature.
Computational Modeling of Reaction Mechanisms
Computational modeling, particularly using Density Functional Theory (DFT), is a cornerstone for investigating the reaction mechanisms of complex organic molecules. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining computational studies on closely related azabicyclic systems. These studies provide a framework for how the reactivity of the target compound would be theoretically assessed.
Research on the rearrangement of related [2.2.1]azabicyclic aminyl radicals highlights the utility of DFT in mapping out reaction pathways. acs.org In such studies, computational models are used to calculate the energetics of various steps in a proposed mechanism, including the formation of intermediates and the transition states that connect them. For example, in the study of a radical-mediated ring expansion of an azanorbornane, DFT calculations were employed to determine the activation barriers (ΔG‡) for the homolytic cleavage of a C-C bond, which is the key step in the rearrangement. acs.org
A detailed mechanistic proposal, supported by these computational studies, can be formulated. unirioja.es For instance, the mechanism for the ring-expansion/desulfonylation sequence leading to 2,8-diazabicyclo[3.2.1]oct-2-enes from azanorbornanic precursors was elucidated using this approach. unirioja.es The calculations revealed that the rigid [2.2.1]azabicyclic skeleton is crucial for favoring the desired C-C bond cleavage over competing reactions like radical reduction. unirioja.es
Similarly, DFT calculations have been used to rationalize the formation of different products in the base-promoted heterocyclization of dibromocyclohexyl precursors to form 7-azabicyclo[2.2.1]heptane derivatives. acs.org These computational investigations can explain the regioselectivity of reactions and the influence of protecting groups and reagents on the reaction outcome. acs.org
For this compound, a typical computational study of a reaction mechanism, for instance, its behavior under nucleophilic substitution or elimination conditions, would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactant, any intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Calculations: These are performed to confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.
An illustrative data table, based on the type of data generated in computational studies of a related azabicyclic system, is presented below. acs.org
| Intermediate/Transition State | Description | Calculated Activation Barrier (ΔG‡) in kcal/mol |
| Int1 | N-centered norbornan-3-aminyl radical intermediate | N/A |
| TS1 | Transition state for the homolytic cleavage of the C3–C4 bond | 12 - 19 |
| Int2 | Ring-opened radical intermediate | N/A |
This table represents the type of data obtained from DFT calculations on the ring-opening of a related azanorbornane radical, where abbreviated models were used (e.g., mesyl for tosyl). The activation barriers show the energy required for the initial bond-breaking step. acs.org
Molecular Dynamics Simulations and Conformational Preferences
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior and conformational preferences of molecules over time, offering insights that are complementary to static computational models. MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion.
A key aspect that can be studied for this compound using MD is the conformational flexibility of the tosyl group. The rotation around the nitrogen-sulfur bond can be restricted, leading to distinct conformational isomers. Experimental techniques like temperature-dependent NMR spectroscopy have been used to study this type of restricted rotation in similar N-acylated 7-azabicyclo[2.2.1]heptane derivatives, confirming that the energy barrier to rotation is significant. rsc.org
An MD simulation of this compound in a solvent like water or chloroform (B151607) would involve:
System Setup: Placing the molecule in a simulation box filled with solvent molecules.
Equilibration: Allowing the system to relax to a stable temperature and pressure.
Production Run: Running the simulation for a set amount of time (from nanoseconds to microseconds) to collect data on the trajectory of all atoms.
Analysis of the resulting trajectory can provide information on:
Conformational Substates: Identifying the most stable or frequently visited conformations of the molecule.
Dihedral Angle Distributions: Analyzing the rotation around specific bonds, such as the C-N-S-C dihedral angle of the tosyl group, to quantify conformational preferences.
Root Mean Square Deviation (RMSD): Measuring the structural stability of the bicyclic core over the course of the simulation.
Solvent Interactions: Characterizing how the molecule interacts with the surrounding solvent molecules through hydrogen bonds or other non-covalent interactions.
Below is a hypothetical data table illustrating the kind of output one might expect from an MD simulation analysis of the conformational preferences of the tosyl group.
| Dihedral Angle (C-N-S-C) | Conformational State | Population (%) | Average Residence Time (ps) |
| -60° ± 15° | Gauche (-) | 45 | 500 |
| 180° ± 15° | Anti | 10 | 150 |
| +60° ± 15° | Gauche (+) | 45 | 520 |
This hypothetical table illustrates how MD simulations could quantify the distribution and dynamics of different rotational isomers (rotamers) of the tosyl group, suggesting which conformations are more stable and how quickly they interconvert.
Applications in Advanced Organic Synthesis
Utilization as a Key Intermediate in Complex Molecule Synthesis
The rigid 2-oxa-5-azabicyclo[2.2.1]heptane skeleton, often protected with a tosyl group on the nitrogen atom, serves as a crucial intermediate in the synthesis of more elaborate molecules. Its defined stereochemistry and conformational rigidity are highly sought-after features in the construction of complex natural products and their analogues. For instance, derivatives of this bicyclic system have been instrumental in the asymmetric synthesis of conformationally constrained 4-hydroxyprolines. unirioja.es These modified amino acids are of significant interest as they can be incorporated into peptides to induce specific secondary structures.
A notable application is the transformation of (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, derived from the core bicyclic structure, into (1R,4S)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one. unirioja.es This ketone is a well-established advanced intermediate in the formal synthesis of (+)-epibatidine, a potent analgesic alkaloid. unirioja.es The synthesis leverages the inherent stereochemistry of the starting bicyclic framework to control the stereochemical outcome of the final product.
Role as a Scaffold for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The 2-oxa-5-azabicyclo[2.2.1]heptane framework is an excellent scaffold for DOS due to its rigid structure and multiple points for diversification. nih.govcdnsciencepub.com Starting from this core, a wide array of analogues can be prepared by modifying substituents at various positions.
This strategy allows for the rapid generation of a library of compounds with distinct three-dimensional shapes and functionalities. beilstein-journals.org For example, by introducing different functional groups onto the bicyclic core, chemists can systematically explore the chemical space around this privileged scaffold. This approach has been used to create libraries of indole-fused scaffolds and bis(indolyl)methanes starting from tosyl-protected tryptamine, demonstrating the power of using a common precursor to generate diverse molecular architectures. rsc.org The ability to functionalize the 2-oxa-5-azabicyclo[2.2.1]heptane core at different positions provides a powerful tool for generating molecular diversity from a common starting material. msesupplies.com
Precursor Synthesis of Other Bridged Heterocyclic Frameworks
The strained nature of the 2-oxa-5-azabicyclo[2.2.1]heptane ring system makes it a suitable precursor for the synthesis of other, often more complex, bridged heterocyclic frameworks. Through carefully designed reaction sequences involving ring-opening, rearrangement, or ring-expansion reactions, this scaffold can be transformed into a variety of other heterocyclic structures.
For example, palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes can be employed to construct oxygenated 2-azabicyclo[2.2.1]heptanes. rsc.orgresearchgate.net These products can then be further functionalized, providing access to a library of bridged aza-bicyclic structures. rsc.orgresearchgate.net This highlights the utility of the initial bicyclic system as a starting point for exploring a broader range of heterocyclic chemical space. The ability to convert the initial framework into other bridged systems significantly enhances its value in synthetic chemistry.
Chiral Building Block in Asymmetric Synthetic Methodologies
When prepared in an enantiomerically pure form, 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane becomes a valuable chiral building block in asymmetric synthesis. echemi.combldpharm.com Its inherent chirality can be transferred to new stereocenters created in subsequent reactions, allowing for the synthesis of enantiomerically enriched or pure products. This is particularly important in the synthesis of pharmaceutical compounds, where often only one enantiomer exhibits the desired therapeutic effect.
The use of this chiral building block has been demonstrated in the asymmetric synthesis of conformationally constrained 4-hydroxyprolines. unirioja.es Starting with an enantiomerically pure form of the bicyclic heptane (B126788) derivative allows for the synthesis of specific stereoisomers of the target amino acid. This control over stereochemistry is a critical aspect of modern organic synthesis.
Applications in Scaffold Constraining and Bioisosterism (Non-Biological Activity Focus)
The rigid, bicyclic nature of this compound makes it an ideal tool for introducing conformational constraints into molecules and for serving as a bioisosteric replacement for more flexible structural motifs.
Design and Synthesis of Constrained Gamma-Amino Acid Analogues
The 2-oxa-5-azabicyclo[2.2.1]heptane framework has been successfully employed in the design and synthesis of conformationally constrained gamma-amino acid (GABA) analogues. researchgate.net By incorporating the bicyclic system into the backbone of a GABA-like molecule, the conformational freedom of the amino acid is significantly reduced. This is a valuable strategy in medicinal chemistry for studying the bioactive conformation of a molecule.
A versatile synthetic approach starting from 4R-hydroxy-L-proline allows for the creation of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes. researchgate.net Attaching an acetic acid moiety to the C-3 position of this core structure generates backbone-constrained analogues of GABA. researchgate.net This approach has led to the synthesis of rigid analogues of known drugs, where the bicyclic scaffold locks the molecule into a specific three-dimensional arrangement. researchgate.net
| Starting Material | Key Transformation | Resulting Analogue |
| 4R-hydroxy-L-proline | Multi-step synthesis including cyclization | C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes |
| C-3 substituted bicyclic core | Attachment of an acetic acid moiety | Backbone-constrained γ-amino acid analogues |
Application as a Rigid Morpholine (B109124) Surrogate in Structural Design
The 2-oxa-5-azabicyclo[2.2.1]heptane structure can be considered a rigid, bridged analogue of the morpholine ring system. researchgate.net Morpholine is a common heterocycle found in many biologically active compounds, but its flexibility can sometimes be a drawback. Replacing a morpholine ring with the more constrained 2-oxa-5-azabicyclo[2.2.1]heptane scaffold can lead to compounds with improved properties.
| Flexible Moiety | Rigid Surrogate | Key Advantage |
| Morpholine | 2-Oxa-5-azabicyclo[2.2.1]heptane | Conformational constraint, pre-organization of functional groups |
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane and its derivatives is geared towards methodologies that are not only efficient but also environmentally benign. Current strategies often rely on multi-step sequences which can be resource-intensive. Emerging research is focused on overcoming these limitations.
One promising avenue is the advancement of catalytic methods . Recently, an effective binary catalytic system using an aminotriphenolate Al(III) complex and a bromide salt has been shown to facilitate the synthesis of various 2-oxa- and 2-azabicyclo[2.2.1]heptanes, including N-arylsulfonyl protected derivatives. acs.orgnih.gov This proton relay catalysis operates under mild conditions and can significantly shorten reaction times compared to previous methods. acs.org Future work will likely focus on expanding the substrate scope and further optimizing the catalyst system for even greater efficiency and sustainability.
Another area of development is the use of palladium-catalyzed reactions . The 1,2-aminoacyloxylation of cyclopentenes has been demonstrated as a viable route to oxygenated 2-azabicyclo[2.2.1]heptanes. Adapting this methodology to incorporate the tosyl group and an oxygen atom at the 2-position could open up new, more direct synthetic pathways.
Furthermore, the principles of green chemistry are expected to be increasingly integrated into synthetic designs. This includes the use of safer solvents, minimizing waste, and designing atom-economical reactions. For instance, developing one-pot procedures that combine several synthetic steps without isolating intermediates would represent a significant advance in the sustainable production of this compound.
Exploration of Novel Reactivity and Transformation Pathways
The unique strained structure of the 2-oxa-5-azabicyclo[2.2.1]heptane core in this compound suggests that it may undergo novel and synthetically useful transformations.
One area ripe for exploration is ring-opening and rearrangement reactions . The inherent strain in the bicyclic system could be harnessed to drive reactions that lead to more complex molecular architectures. For example, studies on the rearrangement of related azanorbornanic aminyl radicals have shown that the rigid bicyclic skeleton can favor specific bond cleavages, leading to ring-expanded products. unirioja.es Investigating similar radical-mediated or transition-metal-catalyzed rearrangements of this compound could unveil new pathways to diverse heterocyclic systems.
Computational studies are poised to play a crucial role in predicting and understanding the reactivity of this molecule. sljol.info Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the feasibility of new transformations, and elucidate the electronic properties that govern its reactivity. Such theoretical insights can guide experimental efforts towards the discovery of novel reactions.
Advanced Methodologies for Stereochemical Control and Derivatization
The development of new drugs and functional materials often hinges on the precise control of stereochemistry. For this compound, which possesses multiple stereocenters, the ability to selectively functionalize the scaffold is paramount.
A significant breakthrough has been the development of a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes . researchgate.net This method, starting from 4R-hydroxy-L-proline, allows for the introduction of various substituents at the C-3 position with a degree of stereocontrol. researchgate.net Future research will likely focus on expanding the library of accessible derivatives and achieving even higher levels of stereoselectivity.
Enantioselective synthesis is another key area of focus. The use of chiral Brønsted acids as catalysts for the ring-opening of meso-epoxides has proven effective for the enantioselective synthesis of 2-azabicyclo[2.2.1]heptanes. nih.gov Adapting this strategy for the synthesis of enantiomerically pure this compound would be a major advancement, providing access to single-enantiomer building blocks for chiral drug synthesis.
The table below summarizes some of the key synthetic strategies and their potential for future development:
| Synthetic Strategy | Key Features | Future Research Direction |
| Proton Relay Catalysis | Mild conditions, shorter reaction times for N-arylsulfonyl derivatives. acs.orgnih.gov | Catalyst optimization, expansion of substrate scope. |
| Palladium-Catalyzed Aminoacyloxylation | Novel pathway to oxygenated azabicycles. | Adaptation for this compound synthesis. |
| C-3 Disubstitution | Versatile functionalization of the bicyclic core. researchgate.net | Expansion of derivative library, enhanced stereocontrol. |
| Enantioselective Ring-Opening | Access to enantiomerically pure azabicycles. nih.gov | Application to the synthesis of enantiopure this compound. |
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large and diverse compound libraries for drug discovery has spurred the development of automated and high-throughput synthesis platforms. The modular nature of the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives makes this scaffold particularly amenable to such technologies.
Future research will likely involve the adaptation of synthetic routes for solid-phase or flow chemistry . These techniques allow for the rapid and automated synthesis of a large number of analogs. For instance, immobilizing a precursor to this compound on a solid support would enable the efficient, sequential addition of various functional groups, followed by cleavage from the support to yield a library of diverse compounds.
The development of robust synthetic methods will also facilitate the use of this scaffold in high-throughput screening (HTS) campaigns. bioascent.com By generating large libraries of derivatives, researchers can rapidly screen for biological activity against a wide range of therapeutic targets. The unique three-dimensional shape of the 2-oxa-5-azabicyclo[2.2.1]heptane core makes it an attractive starting point for identifying novel hit compounds that can be further optimized into lead drug candidates. chem-space.come3s-conferences.orgenamine.netnih.gov
Q & A
Basic: What are the key synthetic routes for preparing 5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane, and how do they differ in efficiency?
Answer:
The compound is synthesized via multistep routes starting from trans-4-hydroxy-L-proline. A common approach involves:
Protection : Benzoylation (NaOH, benzoyl chloride) or CbzCl-mediated protection (91% yield) of the amine group .
Tosylation : Reaction with TsCl under basic conditions (e.g., Et₃N/DMAP in CH₂Cl₂, 93% yield) to introduce the tosyl group .
Ring Closure : Cyclization via NaBH₄ reduction (EtOH/THF, 100% yield) or LiBH₄ in 1,2-dimethoxyethane (93% yield) to form the bicyclic structure .
Key differences include the choice of reducing agents (LiBH₄ vs. NaBH₄) and protecting groups (Cbz vs. benzoyl), impacting overall yields (86–100%) and reaction times .
Advanced: How can stereochemical integrity be maintained during the synthesis of (1S,4S)-configured derivatives?
Answer:
Stereochemical control is achieved through:
- Chiral Starting Materials : Use of trans-4-hydroxy-L-proline ensures the (1S,4S) configuration .
- Reaction Conditions : Low-temperature tosylation (0°C to RT) minimizes racemization, while NaBH₄ reduction preserves stereochemistry during ring closure .
- Analytical Validation : Chiral HPLC or X-ray crystallography (e.g., tert-butyl derivatives in ) confirms enantiopurity . Contradictions in stereochemical outcomes may arise from solvent polarity or competing pathways, requiring iterative optimization .
Basic: What purification methods are most effective for isolating this compound?
Answer:
- Flash Column Chromatography : Used with gradients of ethyl acetate in petroleum ether (30–50%) to separate intermediates (86% recovery) .
- Recrystallization : Polar solvents (e.g., MeOH/EtOH mixtures) enhance purity for crystalline intermediates like the hydrochloride salt .
- Hydrogenation : Pd/C-catalyzed H₂ reduction removes protecting groups (e.g., Cbz) with minimal side-product formation .
Advanced: How do reaction conditions (e.g., solvent, temperature) influence the yield of the cyclization step?
Answer:
Cyclization efficiency depends on:
- Solvent Polarity : THF/EtOH mixtures stabilize transition states during NaBH₄ reduction (100% yield) compared to less polar solvents .
- Temperature : LiBH₄-mediated cyclization at 0°C→RT minimizes exothermic side reactions (93% yield), while reflux conditions (e.g., NaOMe/MeOH) risk decomposition .
- Catalysts : DMAP accelerates tosylation by activating TsCl, reducing reaction time from 60 h to 15 h . Contradictions in reported yields (e.g., 90% vs. 86%) may stem from trace moisture or reagent purity .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms bicyclic structure and tosyl group integration .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₂H₁₅NO₃S: 253.08 g/mol) .
- X-ray Diffraction : Resolves stereochemistry in crystalline derivatives (e.g., tert-butyl carboxylate in ) .
Advanced: How can researchers troubleshoot low yields in the final deprotection step?
Answer:
Common issues and solutions:
- Incomplete Hydrogenolysis : Use higher Pd/C loading (10% vs. 5%) or extended H₂ exposure .
- Acidic Byproducts : Neutralize HCl (from hydrochloride salt formation) with Na₂CO₃ post-deprotection .
- Side Reactions : Replace NaOMe with milder bases (e.g., K₂CO₃) to prevent ester cleavage .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
The bicyclic scaffold serves as:
- Chiral Building Block : For synthesizing bioactive molecules (e.g., β-lactamase inhibitors) .
- Conformational Restriction : Enhances pharmacokinetic properties in drug candidates by locking rotatable bonds .
Advanced: How does the tosyl group influence reactivity in downstream functionalization?
Answer:
The tosyl group:
- Activates the Amine : Acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings).
- Steric Effects : Hinders axial attack, favoring equatorial functionalization in ring-opening reactions .
- Stability : Resists hydrolysis under basic conditions, enabling orthogonal deprotection strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
